

# Reversine's Impact on Histone Modification and Chromatin Remodeling: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Reversine*

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## Abstract

**Reversine**, a small synthetic purine derivative, is a potent inhibitor of Aurora kinases A and B, crucial regulators of mitosis.[1] While its role in inducing cellular dedifferentiation and promoting apoptosis in cancer cells is well-documented, the underlying epigenetic mechanisms are a subject of ongoing investigation.[2][3] This technical guide provides an in-depth analysis of **Reversine**'s effects on histone modification and chromatin remodeling. It consolidates current knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for researchers exploring the epigenetic landscape sculpted by **Reversine** and for professionals in drug development targeting chromatin-modifying pathways.

## Core Mechanism of Action: Aurora Kinase Inhibition

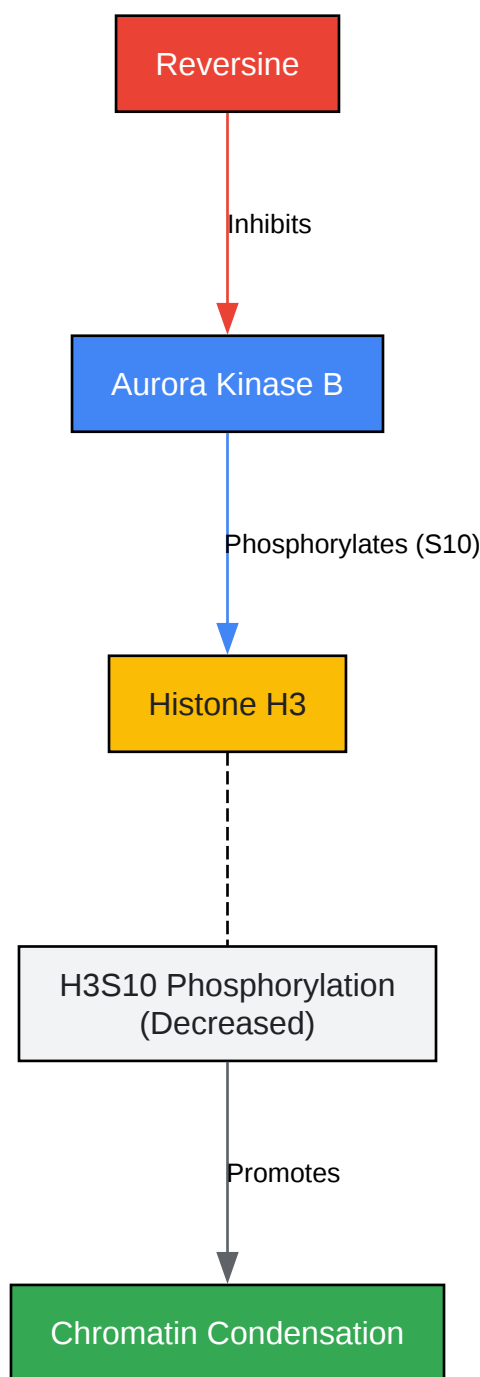
**Reversine** functions as an ATP-competitive inhibitor of Aurora kinases, with IC<sub>50</sub> values of 400 nM for Aurora A and 500 nM for Aurora B.[4] Aurora kinases are serine/threonine kinases that play pivotal roles in cell cycle progression. Aurora B, a component of the chromosomal passenger complex, is directly responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph) during mitosis, a critical event for chromosome condensation and segregation.[1] By inhibiting Aurora B, **Reversine** directly reduces levels of H3S10 phosphorylation, leading to defects in cytokinesis and the induction of polyploidy.[1]

## Signaling Pathways and Chromatin Remodeling

**Reversine**'s influence on chromatin extends beyond the direct inhibition of H3S10 phosphorylation. It instigates a cascade of events that culminates in significant chromatin remodeling, impacting both active and repressive histone marks.

### The Reversine-Aurora Kinase-Histone H3 Axis

The most direct epigenetic consequence of **Reversine** treatment is the inhibition of histone H3 phosphorylation. This pathway is a well-established mechanism of action for Aurora kinase inhibitors.



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Direct inhibition of H3S10 phosphorylation by **Reversine**.

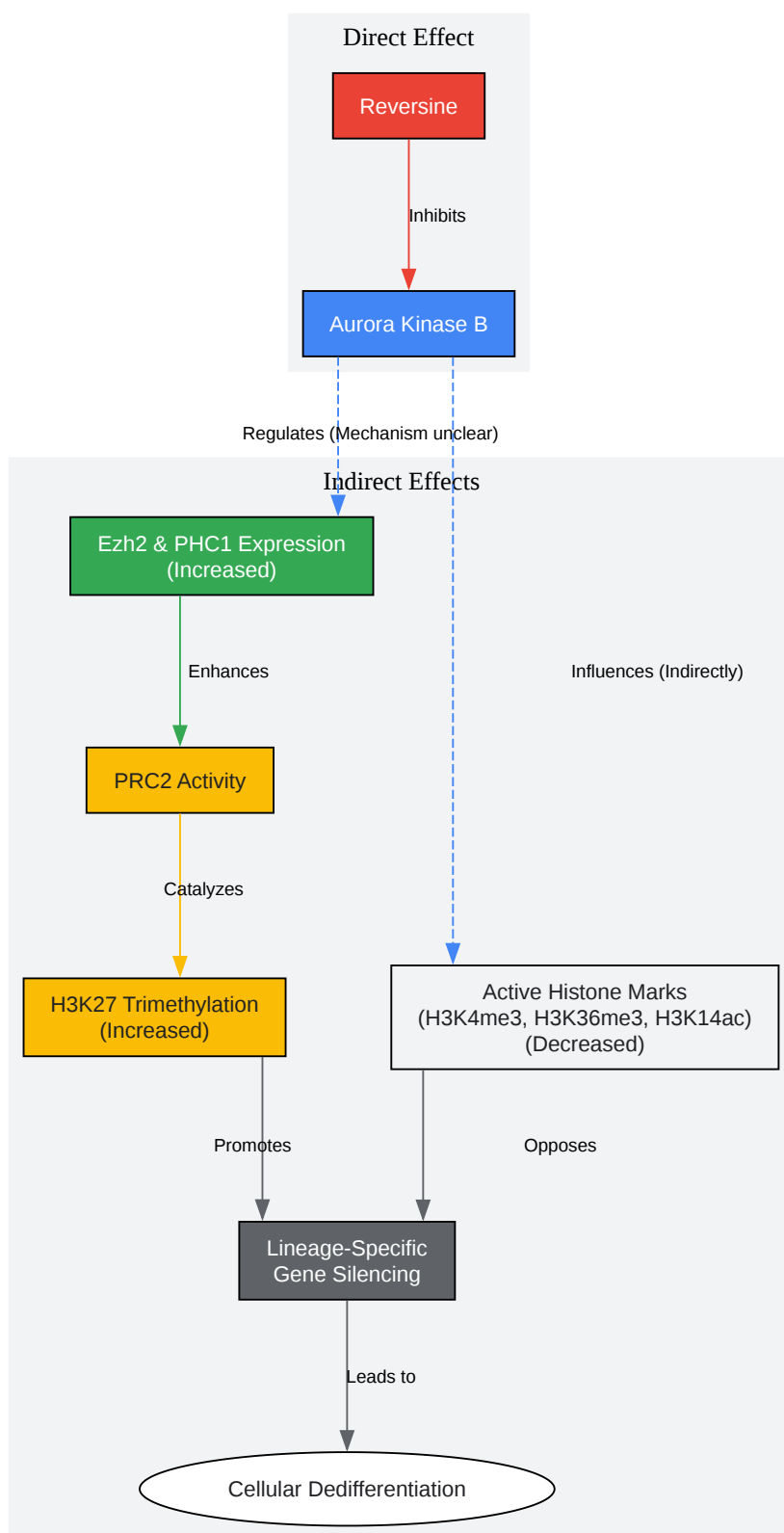
## Indirect Regulation of Histone Modifications and Polycomb Repressive Complexes

Emerging evidence suggests that **Reversine** indirectly modulates other histone marks, contributing to a broader chromatin remodeling landscape that favors a less differentiated state. This is, in part, mediated through the regulation of Polycomb group (PcG) proteins.

**Reversine** treatment has been shown to enhance the expression of key components of the Polycomb Repressive Complexes (PRCs), namely Ezh2 (the catalytic subunit of PRC2) and PHC1 (a component of PRC1).[5] PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. An increase in Ezh2 expression would predictably lead to elevated global or locus-specific H3K27me3 levels, thereby repressing lineage-specific gene expression and contributing to cellular dedifferentiation.

Furthermore, Aurora B kinase has been shown to regulate the activity of Ring1B, the E3 ubiquitin ligase component of PRC1, which mediates the monoubiquitination of histone H2A at lysine 119 (H2AK119ub).[6] By inhibiting Aurora B, **Reversine** may alter PRC1 activity, further contributing to changes in the chromatin landscape.

Concurrently, **Reversine** treatment has been observed to decrease active histone modifications at specific gene promoters, such as the trimethylation of H3K4 and H3K36, and the acetylation of H3K14 on the miR-133a promoter.[7] This suggests a multi-faceted mechanism where **Reversine** not only promotes the establishment of repressive chromatin domains but also diminishes the maintenance of active chromatin marks.



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**Reversine's** indirect effects on chromatin remodeling.

## Quantitative Data on Histone Modifications

While comprehensive, genome-wide quantitative analyses of histone modifications following **Reversine** treatment are not yet widely published, existing studies provide valuable locus-specific data.

Histone Modification	Target Locus	Cell Type	Treatment	Change in Occupancy	Reference
Phospho-H3S10	Global	HCT116	5 $\mu$ M Reversine (24h)	Significant Decrease	<a href="#">[1]</a>
Trimethyl-H3K4	miR-133a promoter	C2C12	Reversine	Decrease	<a href="#">[7]</a>
Trimethyl-H3K36	miR-133a promoter	C2C12	Reversine	Decrease	<a href="#">[7]</a>
Acetyl-H3K14	miR-133a promoter	C2C12	Reversine	Decrease	<a href="#">[7]</a>

## Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess **Reversine**'s impact on histone modifications and chromatin remodeling.

### Histone Extraction for Western Blot Analysis

This protocol is adapted for the analysis of total histone modifications from cultured cells treated with **Reversine**.

Materials:

- Phosphate-Buffered Saline (PBS)
- TEB Buffer (PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% Na<sub>3</sub>N)

- Extraction Buffer (0.5 N HCl, 10% glycerol)
- Acetone, ice-cold
- Distilled water
- Bradford assay reagent
- LDS sample buffer with 100 mM DTT

Procedure:

- **Cell Harvest:** Culture cells to the desired confluency and treat with **Reversine** or vehicle control for the specified duration. Harvest cells by scraping or trypsinization and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.
- **Cell Lysis:** Wash the cell pellet with ice-cold PBS. Resuspend the cells in TEB buffer (1 mL per  $10^7$  cells) and incubate on ice for 10 minutes with gentle stirring to lyse the cell membrane.
- **Nuclei Isolation:** Centrifuge the lysate at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.
- **Acid Extraction:** Resuspend the nuclear pellet in ice-cold Extraction Buffer (~200  $\mu$ L per  $10^7$  cells). Incubate on ice for 30 minutes with intermittent vortexing.
- **Histone Precipitation:** Centrifuge at 12,000 rpm for 5 minutes at 4°C. Transfer the supernatant containing histones to a new tube. Add 8 volumes of ice-cold acetone and incubate at -20°C overnight to precipitate the histones.
- **Sample Preparation:** Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the histones. Discard the supernatant and wash the pellet with ice-cold acetone. Air-dry the pellet and resuspend in distilled water.
- **Quantification and Loading:** Determine the protein concentration using a Bradford assay. For each sample, dilute 0.5-1.0  $\mu$ g of histones in 1X LDS sample buffer with 100 mM DTT for Western blot analysis.

## Western Blotting for Histone Modifications

### Materials:

- 10% Bis-Tris polyacrylamide gels
- Transfer buffer (e.g., NuPAGE Transfer Buffer)
- Nitrocellulose or PVDF membrane (0.2  $\mu\text{m}$  pore size recommended for small histone proteins)
- Blocking buffer (5% BSA in TBST)
- Primary antibodies against specific histone modifications (e.g., anti-H3S10ph, anti-H3K27me3, anti-pan-H3)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

### Procedure:

- Electrophoresis: Load the prepared histone samples onto a 10% Bis-Tris gel and run according to the manufacturer's instructions.
- Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer at 30V for 70-90 minutes is recommended for efficient transfer of small histone proteins.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.



- Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Normalize the signal of the modified histone to the signal of total histone H3.

## Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol allows for the investigation of specific histone modifications at particular gene loci in **Reversine**-treated cells.

Materials:

- Formaldehyde (37%)
- Glycine
- RIPA lysis buffer
- Antibodies for immunoprecipitation (e.g., anti-H3K27me3, IgG control)
- Protein A/G magnetic beads
- Elution buffer
- Proteinase K
- PCR purification kit
- Primers for qPCR analysis of target and control loci

Procedure:

- Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
- Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-700 bp using sonication. Optimization of sonication conditions is critical.

- Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody (or IgG control).
- Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
- Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.
- qPCR Analysis: Perform quantitative PCR using primers specific for the gene loci of interest. Calculate the enrichment of the histone modification as a percentage of the input DNA and normalize to the IgG control.

## Immunofluorescence Staining for Histone Modifications

This method allows for the visualization of histone modifications at the single-cell level.

Materials:

- Cells cultured on coverslips
- 4% Paraformaldehyde in PBS
- Permeabilization buffer (0.2% Triton X-100 in PBS)
- Blocking buffer (10% normal goat serum in PBS)
- Primary antibodies (e.g., anti-H3S10ph, anti-H3K27me3)
- Fluorescently-labeled secondary antibodies
- DAPI for nuclear counterstaining

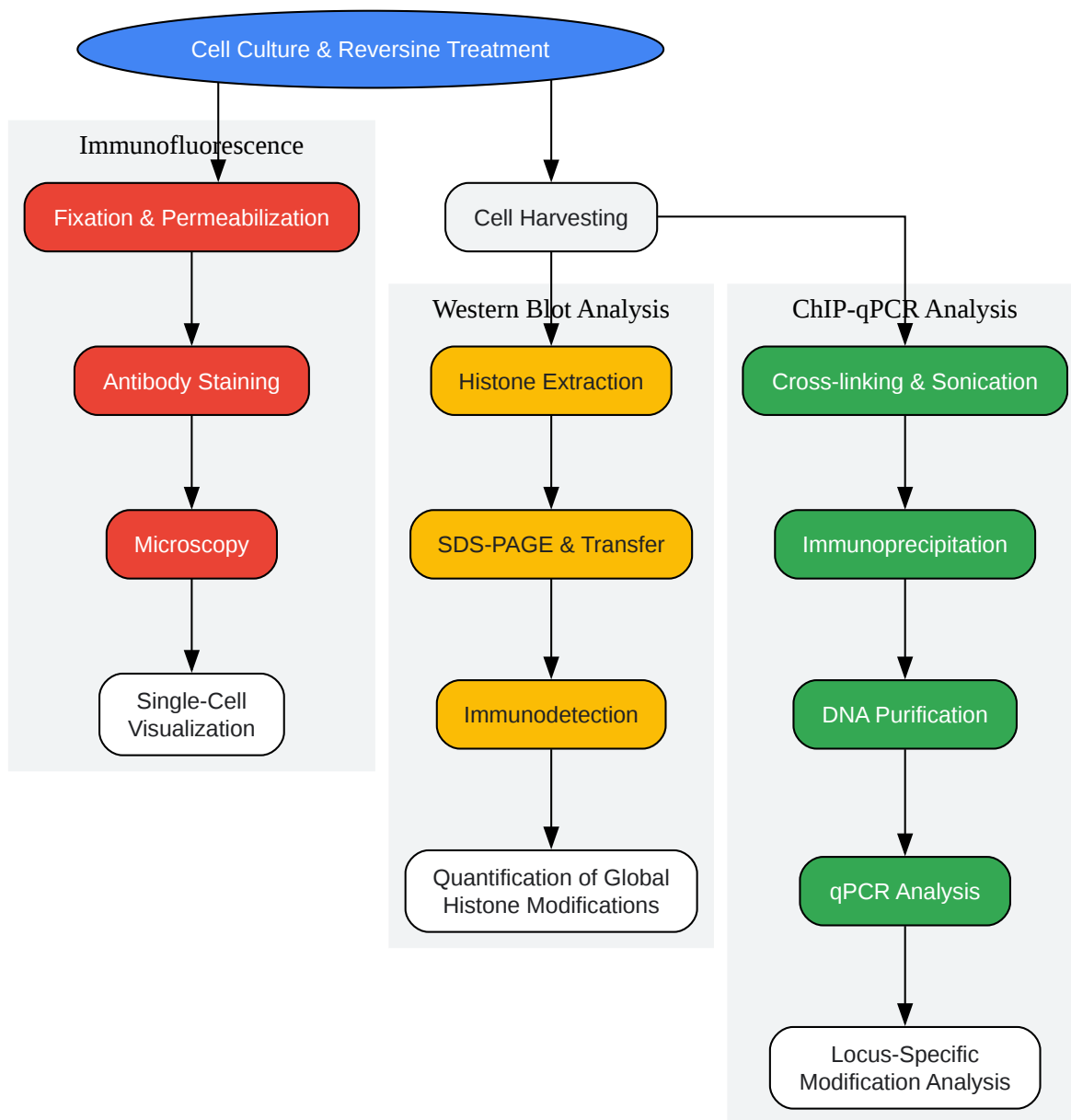
- Mounting medium

#### Procedure:

- Cell Culture and Treatment: Plate cells on coverslips and treat with **Reversine** or vehicle control.
- Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash with PBS and block with 10% normal goat serum for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
- Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating **Reversine**'s effects on histone modifications.



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Workflow for analyzing **Reversine's** epigenetic effects.

## Conclusion and Future Directions

**Reversine**'s primary role as an Aurora kinase inhibitor directly leads to a decrease in histone H3 serine 10 phosphorylation. However, its broader impact on chromatin remodeling appears to be more complex, involving the indirect upregulation of Polycomb Repressive Complexes and a subsequent shift towards a more repressive chromatin state, characterized by increased H3K27me3 and decreased active histone marks at specific loci. This dual effect on both direct histone phosphorylation and the machinery of histone methylation and acetylation underscores its potent ability to reprogram cellular identity.

Future research should focus on obtaining a genome-wide, quantitative understanding of the changes in the histone modification landscape and chromatin accessibility upon **Reversine** treatment, for instance through techniques like mass spectrometry-based proteomics (for global histone PTM analysis) and ATAC-seq. Elucidating the precise signaling cascade that links Aurora kinase inhibition to the upregulation of Polycomb group gene expression will be crucial for a complete mechanistic understanding. Such studies will not only enhance our fundamental knowledge of epigenetic regulation but also inform the strategic development of **Reversine** and similar compounds as therapeutic agents in oncology and regenerative medicine.

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- To cite this document: BenchChem. [Reversine's Impact on Histone Modification and Chromatin Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683945#reversine-s-effect-on-histone-modification-and-chromatin-remodeling]

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